Cas no 6623-43-4 (2-(1-Phenyl-ethylamino)ethanol)

2-(1-Phenyl-ethylamino)ethanol is a chiral amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structure, featuring both hydroxyl and amino functional groups, makes it a versatile intermediate for the preparation of bioactive compounds, particularly in the development of adrenergic receptor agonists or antagonists. The phenyl-ethylamino moiety enhances lipophilicity, which can influence binding affinity and metabolic stability in drug candidates. This compound may also serve as a ligand or building block in enantioselective reactions due to its stereogenic center. Its well-defined chemical properties and synthetic flexibility make it valuable for research and fine chemical production.
2-(1-Phenyl-ethylamino)ethanol structure
6623-43-4 structure
Product Name:2-(1-Phenyl-ethylamino)ethanol
CAS No:6623-43-4
MF:C10H15NO
MW:165.232202768326
MDL:MFCD00045973
CID:85727
PubChem ID:14909
Update Time:2025-06-08

2-(1-Phenyl-ethylamino)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-[(1-Phenylethyl)amino]ethanol
    • 2-(1-phenylethylamino)ethanol
    • 2-(1-Phenyl-ethylamino)-ethanol
    • 1-octyn-3-ol tetrahydropyranyl ether
    • 2-(1-ethynylhexyloxy)tetrahyydro-2H-pyran
    • 2-(1-Phenyl-aethylamino)-aethanol
    • 2-[(1-pentylprop-2-yn-1-yl)oxy]tetrahydro-2H-pyran
    • 2-<(1-ethynylhexyl)oxy>tetrahydro-2H-pyran
    • 2H-Pyran,2-[(1-ethynylhexyl)oxy]tetrahydro
    • 3-(1-tetrahydropyranyloxy)-1-octyne
    • 3-(tetrahydropyran-2-yl)oxy-1-octyne
    • 3-tetrahydropyranyloxy-1-octyne
    • Z137803364
    • AS-60742
    • N-(2-hydroxyethyl)-alpha-methylbenzylamine
    • 2-[(1-Phenylethyl)amino]ethanol, AldrichCPR
    • DTXSID60927941
    • 2-[(1-Phenylethyl)Amino]Ethan-1-Ol
    • EN300-162809
    • SB46776
    • NSC35362
    • 2-(.alpha.-Methybenzylamino)ethanol
    • 6623-43-4
    • alpha-Methylbenzylamine, N-hydroxyethyl-
    • 2-((1-Phenylethyl)amino)ethanol
    • N-Hydroxyethyl-alpha-methylbenzylamine
    • NSC-35362
    • Ethanol, 2-(1-phenylethyl)amino-
    • AKOS000253082
    • A924117
    • (S)-(-)-N-(2-Hydroxyethyl)-alpha-phenylethylamine
    • KM18200000
    • SB76328
    • SB84035
    • FT-0691517
    • SCHEMBL3158749
    • ETHANOL, ((alpha-METHYLBENZYL)AMINO)-
    • ((alpha-Methylbenzyl)amino)ethanol
    • NIOSH/KM1820000
    • NSC-54968
    • 1331-41-5
    • NSC54968
    • 2-[[(1R)-1-phenylethyl]amino]ethanol
    • 2-(1-Phenyl-ethylamino)ethanol
    • MDL: MFCD00045973
    • Inchi: 1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
    • InChI Key: GXIWMXAAPLZOBY-UHFFFAOYSA-N
    • SMILES: OCCNC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1

Experimental Properties

  • Density: 1.017
  • Boiling Point: 285.7°C at 760 mmHg
  • Flash Point: 114.4°C
  • Refractive Index: 1.53
  • PSA: 32.26000
  • LogP: 1.72040

2-(1-Phenyl-ethylamino)ethanol Security Information

  • Storage Condition:(BD183545)

2-(1-Phenyl-ethylamino)ethanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-(1-Phenyl-ethylamino)ethanol Related Literature

Additional information on 2-(1-Phenyl-ethylamino)ethanol

Recent Advances in the Study of 2-(1-Phenyl-ethylamino)ethanol (CAS: 6623-43-4) in Chemical Biology and Pharmaceutical Research

2-(1-Phenyl-ethylamino)ethanol (CAS: 6623-43-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the context of its pharmacological properties and mechanisms of action. This research brief aims to summarize the latest findings related to this compound, providing insights into its therapeutic potential and the methodologies employed in its study.

One of the key areas of focus in recent research has been the compound's role as a potential modulator of neurotransmitter systems. Studies have indicated that 2-(1-Phenyl-ethylamino)ethanol may interact with adrenergic and dopaminergic receptors, suggesting its utility in the treatment of neurological disorders such as Parkinson's disease and depression. The compound's structural similarity to known adrenergic agonists has prompted investigations into its binding affinity and selectivity for various receptor subtypes.

In addition to its neurological applications, 2-(1-Phenyl-ethylamino)ethanol has been studied for its potential anti-inflammatory and analgesic effects. Recent in vitro and in vivo experiments have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, making it a candidate for the development of novel anti-inflammatory drugs. The compound's mechanism of action appears to involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in inflammation.

Methodologically, researchers have employed a variety of techniques to study 2-(1-Phenyl-ethylamino)ethanol, including molecular docking simulations, high-throughput screening, and pharmacokinetic profiling. These approaches have provided valuable insights into the compound's interactions with biological targets and its metabolic stability. For instance, molecular docking studies have revealed specific binding poses of the compound within the active sites of target receptors, aiding in the rational design of derivatives with improved efficacy.

Despite these promising findings, challenges remain in the development of 2-(1-Phenyl-ethylamino)ethanol as a therapeutic agent. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through further preclinical and clinical studies. Recent efforts have focused on optimizing the compound's pharmacokinetic properties through structural modifications and formulation strategies. For example, the synthesis of prodrugs and the use of nanocarriers have been explored to enhance the compound's delivery and therapeutic index.

In conclusion, 2-(1-Phenyl-ethylamino)ethanol (CAS: 6623-43-4) represents a promising candidate for drug development, with potential applications in neurology and inflammation. The latest research highlights its multifaceted pharmacological profile and underscores the importance of continued investigation into its mechanisms of action and therapeutic potential. Future studies should aim to address the current limitations and explore the compound's utility in broader clinical contexts.

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